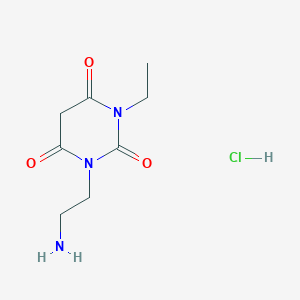

1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Overview

Description

1-(2-Aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, also known as AEPT-HCl, is an organic compound used in a variety of scientific research applications. AEPT-HCl is a small molecule that has been studied for its potential to act as a drug target for a variety of diseases. It has been studied for its ability to interact with proteins and other molecules in the body, as well as its ability to interact with other drugs. AEPT-HCl has also been studied for its potential to act as an anti-cancer agent.

Scientific Research Applications

Facile Synthesis in Aqueous Media

A study by Shi et al. (2010) highlights the synthesis of pyrimidine derivatives, including 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione variants through a three-component reaction involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous conditions. This method demonstrates the adaptability of pyrimidine chemistry in synthesizing complex molecules efficiently Shi, D., Shi, Jingwen, & Rong, Shaofeng. (2010). Chinese Journal of Chemistry.

Reaction with Indole and Furanes

The work by Shtamburg et al. (2017) focuses on the reaction of alloxan with indole and furanes to produce various pyrimidine derivatives, including 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione. Their findings contribute to the understanding of pyrimidine chemistry and its potential in synthesizing biologically active compounds Shtamburg, V. G., et al. (2017). European Chemical Bulletin.

Photocatalytic Degradation Studies

Cao et al. (2013) explored the photocatalytic degradation of 5-Ethyl-5-phenylpyrimidine-2,4,6(1H, 3H, 5H)-trione, showing its efficient breakdown in TiO2 aqueous solutions. This study illuminates the environmental applications of pyrimidine derivatives in pollutant degradation, enhancing the understanding of photocatalytic processes in water treatment Cao, H., et al. (2013). Chemosphere.

Multicomponent Synthesis and Antimicrobial Activity

Gupta et al. (2014) conducted a study on the synthesis of multifunctional pyrimidine derivatives using green chemistry techniques, such as microwave irradiation. They investigated the antimicrobial activity of these compounds, providing insights into the potential of pyrimidine derivatives in developing new antimicrobial agents Gupta, Ragini, et al. (2014). Journal of Heterocyclic Chemistry.

Ionic Liquid Catalyst for Synthesis

Research by Goli-Jolodar et al. (2016) on using succinimidinium hydrogensulfate ([H-Suc]HSO4) as an ionic liquid catalyst showcases an innovative approach to synthesize pyrimidine derivatives. This method emphasizes the role of green chemistry in facilitating efficient and environmentally friendly synthetic routes for complex molecules Goli-Jolodar, O., et al. (2016). Journal of the Iranian Chemical Society.

properties

IUPAC Name |

1-(2-aminoethyl)-3-ethyl-1,3-diazinane-2,4,6-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3.ClH/c1-2-10-6(12)5-7(13)11(4-3-9)8(10)14;/h2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMBSRULAVWCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.